1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea
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Overview
Description
5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
The synthesis of 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .
Chemical Reactions Analysis
5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE include other indole derivatives and pyrimidine-containing compounds. Some examples are:
Indole-3-carbinol: Known for its anticancer properties.
Pyrimidine derivatives: Such as 5-fluorouracil, used in cancer treatment.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of 5-CHLORO-3-[2-({[(4,6-DIMETHYL-2-PYRIMIDINYL)IMINO][(2-TOLUIDINOCARBOTHIOYL)AMINO]METHYL}AMINO)ETHYL]-1H-INDOLE lies in its combined indole and pyrimidine structure, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C25H26ClN7S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C25H26ClN7S/c1-15-6-4-5-7-21(15)31-25(34)33-23(32-24-29-16(2)12-17(3)30-24)27-11-10-18-14-28-22-9-8-19(26)13-20(18)22/h4-9,12-14,28H,10-11H2,1-3H3,(H3,27,29,30,31,32,33,34) |
InChI Key |
ZEYMNJWUPJTPIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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